molecular formula C12H13N3OS2 B2809793 N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 154347-54-3

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2809793
CAS RN: 154347-54-3
M. Wt: 279.38
InChI Key: JZJBXCKEKWTHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, Thioacetamide, an organosulfur compound, is prepared by treating acetamide with phosphorus pentasulfide . In another example, the synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroanalytical methods. For instance, the molecular formula of “N-(4-Methylbenzyl)acetamide” is C10H13NO, with an average mass of 163.216 Da .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific conditions and reagents used. For instance, Thioacetamide serves as a source of sulfide ions in the synthesis of organic and inorganic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, Thioacetamide is a white crystalline solid that is soluble in water . The compound “N-(4-Methylbenzyl)acetamide” has a Log Kow (KOWWIN v1.67 estimate) of 1.56 .

Scientific Research Applications

Synthesis and Biological Activities

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide belongs to a class of 1,3,4-thiadiazole amide compounds, which are synthesized using aminothiourea and carbon disulfide as starting materials. Research has indicated inhibitory effects of certain compounds in this class against Xanthomonas campestris pv. oryzae, a plant pathogen, demonstrating their potential as antibacterial agents (Xia, 2015).

Anticancer Potential

This category of compounds has been investigated for potential anticancer activities. In a study, various derivatives were evaluated against MCF-7 and A549 tumor cell lines, showing promising cytotoxic activity (Çevik et al., 2020). Another research focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, with some derivatives exhibiting potent cytotoxic results against breast cancer (Abu-Melha, 2021).

Antiviral and Antibacterial Applications

1,3,4-thiadiazole compounds have also shown good antiviral and antibacterial activities. For instance, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited significant antiviral activities against tobacco mosaic virus and antibacterial activities against certain bacterial strains (Tang et al., 2019).

Anticholinesterase Activity

Some amide derivatives within this category have been synthesized and their potential anticholinesterase properties were explored. This is particularly relevant in the context of neurological disorders, where cholinesterase inhibitors play a crucial role (Altıntop et al., 2012).

Diverse Applications

These compounds are not limited to biomedical applications. They exhibit a wide range of pharmacological activities and serve as important frameworks for new drug development. Their versatility extends to roles as antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticonvulsant agents, amongst others (Tamer & Qassir, 2019).

Safety and Hazards

Safety and hazard information is crucial for handling and using chemical compounds. For example, “4-Methylbenzyl alcohol”, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8-3-5-10(6-4-8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJBXCKEKWTHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.